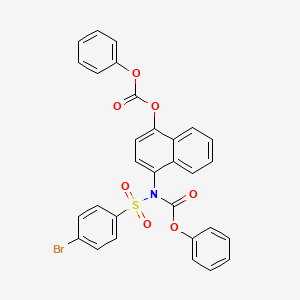![molecular formula C23H25FN4O2S B2811582 Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705236-57-2](/img/structure/B2811582.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a useful research compound. Its molecular formula is C23H25FN4O2S and its molecular weight is 440.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Aggregation and Spectroscopic Studies
Research on similar compounds, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, demonstrates the solvent effects on molecular aggregation. Spectroscopic studies highlight the importance of substituent group structure on molecule aggregation interactions, indicating potential applications in material science and chemical sensing. This suggests that the compound might also exhibit unique aggregation properties useful in developing new materials or sensors (Matwijczuk et al., 2016).
Electronic and Optical Properties in Materials Science
Derivatives of benzothiadiazole have been explored for their electronic and optical properties, particularly in donor-acceptor systems for photovoltaic applications. The introduction of fluorinated acceptor units, for example, significantly impacts the electrochemical and optical characteristics of these systems, suggesting the potential for the compound to contribute to advancements in organic electronics and photovoltaics (Çakal et al., 2021).
Photovoltaic Performance Enhancement
Studies on polymers incorporating thiadiazole units have shown that these materials can enhance photovoltaic performance when used in solar cells. The positioning of substituent groups and the incorporation of thermocleavable materials indicate a method to fine-tune the electronic properties of photovoltaic materials, pointing towards potential applications of the compound in solar energy conversion (Helgesen et al., 2010).
Synthesis and Antibacterial Screening
Compounds containing thiadiazole structures have also been synthesized and evaluated for their antibacterial activities. The structural versatility of these compounds enables the development of novel antibacterial agents, suggesting that the compound could be explored for potential antimicrobial properties (Landage et al., 2019).
Biomolecule Interactive Studies
The interaction of hybrid molecules containing thiadiazole units with biomolecules has been studied, offering insights into the photophysical properties and potential biomedical applications, such as in drug design or as probes in biological systems (Neto et al., 2020).
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2S/c24-19-3-1-2-4-22(19)30-18-9-13-27(14-10-18)17-7-11-28(12-8-17)23(29)16-5-6-20-21(15-16)26-31-25-20/h1-6,15,17-18H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRHXNJOQQEHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC5=NSN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2811508.png)

![2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2811510.png)





